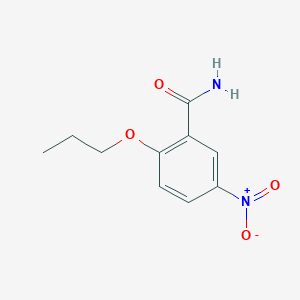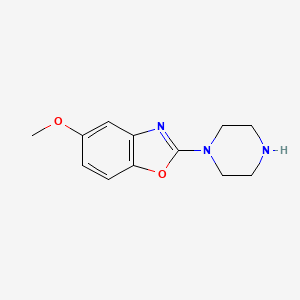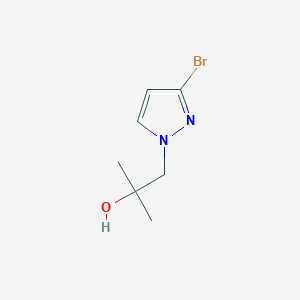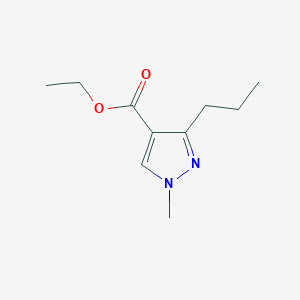
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes can yield pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. For example, the use of transition-metal catalysts, such as ruthenium or copper, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are advantageous due to their broad substrate scope and functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: N-arylation and other substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions yield N-arylpyrazoles, while oxidation reactions produce pyrazole N-oxides .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.
Organic Synthesis: Pyrazoles serve as building blocks for the synthesis of more complex heterocyclic systems.
Agriculture: Some pyrazole derivatives are used as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazoles can exhibit tautomerism, which influences their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
116344-25-3 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-9-8(7-12(3)11-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RGDUQSCKKUFOAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C=C1C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



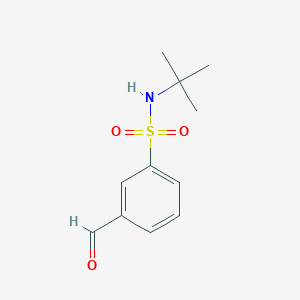


![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)

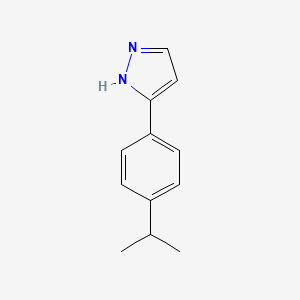


![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)

